molecular formula C12H12Cl8O4 B14540202 Bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate CAS No. 61856-21-1

Bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate

Cat. No.: B14540202
CAS No.: 61856-21-1
M. Wt: 503.8 g/mol
InChI Key: KJLPMXHIIICSOE-UHFFFAOYSA-N
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Description

Bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate: is a chemical compound known for its unique structure and properties It is an ester derivative of but-2-enedioic acid, where the hydrogen atoms are replaced by 2,4,4,4-tetrachlorobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate typically involves the esterification of but-2-enedioic acid with 2,4,4,4-tetrachlorobutanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate can undergo oxidation reactions, where the ester groups are converted into carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Halogen atoms in the 2,4,4,4-tetrachlorobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: But-2-enedioic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate is used as a reagent in organic synthesis, particularly in the formation of complex ester compounds. It serves as a building block for the synthesis of polymers and other macromolecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays and as a tool for studying enzyme-substrate interactions.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific binding properties to target proteins or enzymes.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including plasticizers, stabilizers, and additives for polymers.

Mechanism of Action

The mechanism of action of Bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release the active components, which then interact with specific pathways in the cell. The tetrachlorobutyl groups may enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to modulation of their activity.

Comparison with Similar Compounds

    Bis(2-ethylhexyl) but-2-enedioate: Similar ester structure but with different alkyl groups.

    Bis(2,4-di-tert-butylphenyl) phosphate: Another ester compound with different functional groups.

Uniqueness: Bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate is unique due to the presence of multiple chlorine atoms in its structure, which can significantly alter its chemical reactivity and interaction with biological molecules. This makes it distinct from other similar esters and provides unique properties that can be exploited in various applications.

Properties

CAS No.

61856-21-1

Molecular Formula

C12H12Cl8O4

Molecular Weight

503.8 g/mol

IUPAC Name

bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate

InChI

InChI=1S/C12H12Cl8O4/c13-7(3-11(15,16)17)5-23-9(21)1-2-10(22)24-6-8(14)4-12(18,19)20/h1-2,7-8H,3-6H2

InChI Key

KJLPMXHIIICSOE-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(=O)C=CC(=O)OCC(CC(Cl)(Cl)Cl)Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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